molecular formula C11H13NO2 B568644 4-Ethenylpyridine;2-methylprop-2-enoic acid CAS No. 111905-49-8

4-Ethenylpyridine;2-methylprop-2-enoic acid

Cat. No.: B568644
CAS No.: 111905-49-8
M. Wt: 191.23
InChI Key: QRBMBUIYCCCECM-UHFFFAOYSA-N
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Description

4-Ethenylpyridine;2-methylprop-2-enoic acid is a complex polymeric compound. This compound is synthesized by polymerizing 2-propenoic acid, 2-methyl-, C9-18-alkyl esters with 4-vinylpyridine. The resulting polymer exhibits unique properties due to the combination of the hydrophobic alkyl esters and the hydrophilic pyridine groups, making it useful in various applications.

Preparation Methods

The synthesis of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods may involve bulk, solution, or emulsion polymerization techniques to achieve the desired molecular weight and polymer properties.

Chemical Reactions Analysis

This polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the polymer.

    Substitution: The pyridine groups in the polymer can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethenylpyridine;2-methylprop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this polymer exerts its effects involves interactions between the hydrophobic alkyl ester chains and the hydrophilic pyridine groups. These interactions can influence the polymer’s solubility, adhesion properties, and its ability to form complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.

Comparison with Similar Compounds

Similar compounds to 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine include:

These compounds share similar polymeric structures but differ in the specific ester and vinyl components, which can lead to variations in their physical and chemical properties. The uniqueness of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine lies in its combination of hydrophobic and hydrophilic groups, providing a balance of properties that can be tailored for specific applications.

Properties

CAS No.

111905-49-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23

IUPAC Name

4-ethenylpyridine;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H7N.C4H6O2/c1-2-7-3-5-8-6-4-7;1-3(2)4(5)6/h2-6H,1H2;1H2,2H3,(H,5,6)

InChI Key

QRBMBUIYCCCECM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.C=CC1=CC=NC=C1

Synonyms

2-Propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine

Origin of Product

United States

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